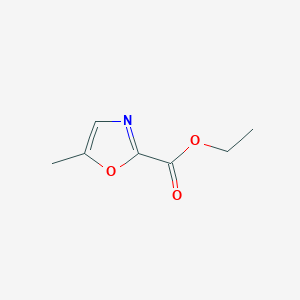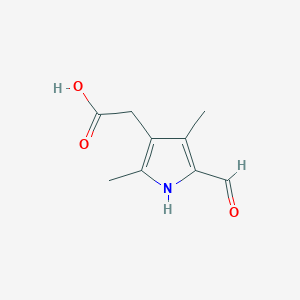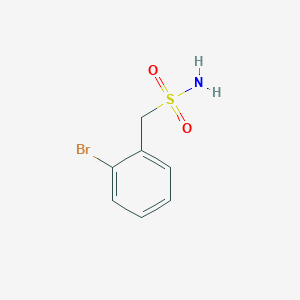
4,6-Dichloropyrimidine-5-carboxylic acid
Descripción general
Descripción
4,6-Dichloropyrimidine-5-carboxylic acid is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives have been extensively studied due to their potential applications in pharmaceuticals and agrochemicals. The compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and a carboxylic acid group at the 5 position.
Synthesis Analysis
The synthesis of derivatives of 4,6-dichloropyrimidine-5-carboxylic acid can be achieved through various routes. For instance, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate . Another example is the multicomponent reaction that yields 6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which involves ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and diverse. For example, cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids have been characterized by single-crystal X-ray diffraction, revealing intricate hydrogen bonding patterns and supramolecular synthons . These structures are stabilized by hydrogen bonds and, in some cases, halogen bonds, which contribute to the formation of large cage-like or chain-like arrangements.
Chemical Reactions Analysis
The reactivity of 4,6-dichloropyrimidine-5-carboxylic acid derivatives is influenced by the substituents on the pyrimidine ring. The presence of amino groups, carboxylic acid groups, and halogen atoms allows for a variety of chemical reactions, including cyclization, condensation, and substitution reactions. These reactions are often facilitated by the use of microwave and ultrasound irradiation, which can improve yields and reduce environmental impact .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-dichloropyrimidine-5-carboxylic acid derivatives are determined by their molecular structure. Spectroscopic techniques such as FT-IR, 1H, and 13C NMR are used to characterize these compounds . Density functional theory calculations can predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are essential for understanding the behavior of these molecules. Additionally, some derivatives exhibit interesting properties such as antioxidant activity and potential as analgesic and anti-inflammatory agents with low ulcerogenic potential .
Aplicaciones Científicas De Investigación
Cocrystal Formation and Structural Analysis
- Research into cocrystals involving pyrimidine derivatives has led to the identification of various hydrogen bonding arrangements and crystal structures. Studies have prepared and characterized cocrystals involving 4,6-dichloropyrimidine derivatives with carboxylic acids, revealing insights into proton-accepting sites and hydrogen bonding patterns, which are essential for understanding molecular recognition and assembly processes (Rajam et al., 2018).
Synthesis of Novel Derivatives
- The chemical reactivity of 4,6-dichloropyrimidine-5-carboxylic acid has been exploited to generate various novel compounds. For instance, its transformation into 5-carboxylic acids through reactions with isopropylmagnesium chloride or butyllithium followed by carboxylation has been studied, demonstrating the compound's versatility in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006).
Development of Antimicrobial Agents
- Synthesis pathways involving 4,6-dichloropyrimidine-5-carboxylic acid have been optimized to produce derivatives with potential fungicidal properties, indicating its role in developing new antimicrobial agents (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).
Green Synthesis Approaches
- An improved and environmentally friendly synthesis route for 4,6-dichloropyrimidines has been reported, highlighting the importance of using less toxic reactants and conditions that align with green chemistry principles (Opitz, Sulger, Daltrozzo, & Koch, 2015).
Exploration of Pyrimidine-Based Nucleosides
- The compound's reactivity has been utilized to synthesize pyrimidine-based nucleosides, showing significant biological activities. Such studies are crucial for the development of novel therapeutic agents, especially those targeting genetic materials and processes (Zinchenko et al., 2017).
Mecanismo De Acción
Target of Action
It is used as an intermediate in pharmaceutical synthesis , suggesting it may interact with various biological targets depending on the specific drug it is used to produce.
Mode of Action
As an intermediate in pharmaceutical synthesis , its interaction with its targets and the resulting changes would depend on the specific drug it is used to produce.
Biochemical Pathways
As an intermediate in pharmaceutical synthesis , it may be involved in various biochemical pathways depending on the specific drug it is used to produce.
Pharmacokinetics
As an intermediate in pharmaceutical synthesis , its pharmacokinetic properties would likely be influenced by the specific drug it is used to produce.
Result of Action
As an intermediate in pharmaceutical synthesis , its effects would depend on the specific drug it is used to produce.
Action Environment
As an intermediate in pharmaceutical synthesis , these factors would likely be influenced by the specific drug it is used to produce.
Safety and Hazards
Direcciones Futuras
While specific future directions for the use of 4,6-Dichloropyrimidine-5-carboxylic acid are not mentioned in the search results, its use as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues suggests potential applications in the development of new pharmaceuticals .
Propiedades
IUPAC Name |
4,6-dichloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLYFGHJNGQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647535 | |
| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrimidine-5-carboxylic acid | |
CAS RN |
87600-98-4 | |
| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)









